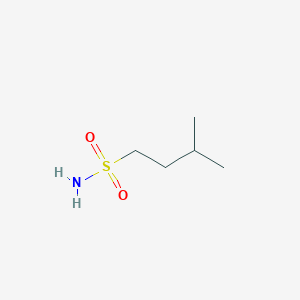

3-Methylbutane-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S/c1-5(2)3-4-9(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYXBLYSKPNXPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Aliphatic Sulfonamides, with Specific Reference to the Butane 1 Sulfonamide Framework

General Overview of Aliphatic Sulfonamide Synthesis

The synthesis of aliphatic sulfonamides is a fundamental process in organic chemistry, largely due to the prevalence of the sulfonamide functional group in a wide array of biologically active molecules. nih.govnih.gov Traditional methods for preparing these compounds often involve the reaction of sulfonyl chlorides with ammonia (B1221849) or primary/secondary amines. organic-chemistry.orgchemistryviews.org However, these methods can require harsh conditions and may utilize hazardous or difficult-to-handle reagents. chemistryviews.org

To address these limitations, modern synthetic chemistry has pursued the development of milder and more general protocols. These alternative strategies often provide greater functional group tolerance and are more versatile. For example, a two-step process involving the reaction of methyl sulfinates with lithium amides, followed by oxidation, offers a safer and more stable route to a wide range of primary, secondary, and tertiary sulfonamides. organic-chemistry.org This method avoids the use of unstable sulfonyl chlorides and has been shown to be effective for creating aliphatic, aromatic, and heteroaromatic sulfonamides. organic-chemistry.org

Specific Synthetic Strategies for the Butane-1-sulfonamide Framework

The butane-1-sulfonamide framework serves as a structural component in various chemical entities. The synthesis of molecules based on this framework can be achieved through several strategic approaches. The classical approach involves reacting butane-1-sulfonyl chloride with a suitable amine in an aqueous phase. google.com More contemporary methods focus on improving efficiency, yield, and substrate scope.

A significant advancement in the synthesis of primary sulfonamides involves the use of the novel sulfinylamine reagent, N-Sulfinyl-O-(tert-butyl)hydroxylamine, often abbreviated as t-BuONSO. organic-chemistry.orgacs.org This stable, colorless liquid reagent provides a direct and convenient one-step process for producing primary sulfonamides from a variety of organometallic precursors. chemistryviews.orgsigmaaldrich.com

The methodology involves reacting t-BuONSO with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) compounds, at low temperatures, typically -78 °C in a solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.orgchemistryviews.org This reaction performs well for a broad range of alkyl and (hetero)aryl nucleophiles, affording the corresponding primary sulfonamides in good to excellent yields. nih.govacs.org The process is notable for its efficiency and scalability. acs.org

The proposed mechanism for this transformation begins with the addition of the organometallic reagent to t-BuONSO, which forms a sulfinamide intermediate. acs.org This intermediate then rearranges to a sulfonimidate ester anion, which subsequently undergoes an intramolecular proton transfer to eliminate isobutene. The final step is a workup to quench the resulting sulfonamide anion, yielding the desired primary sulfonamide product. acs.org

Table 2: Examples of Primary Sulfonamide Synthesis using t-BuONSO and Organometallic Reagents

| Organometallic Reagent | Product | Yield |

|---|---|---|

| Phenylmagnesium bromide | Benzenesulfonamide (B165840) | 71% |

| 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzenesulfonamide | 82% |

| 2-Thienyllithium | Thiophene-2-sulfonamide | 83% |

| n-Butyllithium | Butane-1-sulfonamide | 69% |

| Cyclohexylmagnesium chloride | Cyclohexanesulfonamide | 75% |

(Data sourced from research findings on the use of t-BuONSO in organic synthesis. Yields are isolated yields as reported in the literature.) acs.org

This method represents a powerful tool for installing the primary sulfonamide group, a key functional group in medicinal chemistry, directly onto various molecular scaffolds. organic-chemistry.orgacs.org

Elucidation of Reaction Mechanisms and Kinetics in Aliphatic Sulfonamide Formation

Detailed Mechanistic Investigations of Sulfonylation Processes

The synthesis of sulfonamides can be achieved through various methods, each with its own mechanistic nuances. eurjchem.com The classical approach involves the reaction of sulfonyl chlorides with amines. nih.gov However, due to the often harsh conditions required for the synthesis of sulfonyl chlorides, alternative methods have been developed. acs.org

One such method is the electrochemical oxidative coupling of thiols and amines. nih.govacs.org Mechanistic studies of this process reveal that the thiol is first oxidized at the anode to form a disulfide. nih.govacs.org Subsequently, the amine is oxidized to an aminium radical cation. This radical intermediate then reacts with the disulfide to generate a sulfenamide (B3320178). nih.govacs.org Further oxidation of the sulfenamide, followed by reaction with water, leads to the formation of the final sulfonamide. The generation of the aminium radical has been substantiated by radical scavenger experiments, which completely halt the formation of the sulfonamide. nih.gov

Another innovative approach involves the insertion of sulfur dioxide (SO2) into carbon-nitrogen bonds. chemrxiv.org This method utilizes sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). thieme-connect.com Mechanistic studies suggest a radical chain mechanism that generates an intermediate sulfinate, which then reacts to form the S-N bond. chemrxiv.org

The direct synthesis of sulfonamides from thiols and amines can also be mediated by reagents like iodine in the presence of an oxidant such as tert-butyl hydroperoxide (tBuOOH). rsc.org A proposed mechanism involves the initial formation of a thiyl radical through the oxidation of the thiol. rsc.org This radical then combines with the amine to form a sulfinamide intermediate, which is subsequently oxidized to the final sulfonamide. rsc.org

Theoretical and Experimental Studies of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms is greatly aided by both theoretical and experimental studies of the transient species involved, namely reaction intermediates and transition states. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling these species and understanding their energetic landscapes. researchgate.net

In the context of sulfonamide formation, DFT calculations can be used to model the structures and energies of intermediates like sulfenamides, sulfinamides, and the corresponding transition states for their formation and subsequent oxidation. researchgate.net For example, theoretical studies can help to understand the stability of different conformers of sulfonamides and their protonated forms, which can influence their reactivity and chromatographic behavior. rsc.org The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that reflects the kinetic stability and chemical reactivity of a molecule. nih.gov A larger HOMO-LUMO gap indicates higher stability. nih.gov

Experimental techniques also play a crucial role in identifying and characterizing reaction intermediates. For instance, in the electrochemical synthesis of sulfonamides, the sulfenamide intermediate has been successfully isolated and shown to convert to the corresponding sulfonamide under the reaction conditions, providing strong evidence for its role in the reaction pathway. acs.org Spectroscopic methods like FT-IR and NMR, coupled with mass spectrometry, are invaluable for identifying transient species and final products, providing insights into the reaction course. researchgate.net

Kinetic Analysis of Reaction Rates and Influencing Factors

Kinetic studies provide quantitative information about the rates of chemical reactions and how they are affected by various factors such as reactant concentrations, temperature, and catalysts. The Arrhenius equation is a fundamental relationship in chemical kinetics that describes the temperature dependence of reaction rates. du.ac.in

For gas-phase reactions involving sulfonamides, such as their reaction with hydroxyl (OH) radicals in the atmosphere, relative rate techniques are often employed to determine rate coefficients. copernicus.org In one study, the rate coefficient for the reaction of methanesulphonamide with OH radicals was determined by comparing its reaction rate to that of several reference compounds with known rate coefficients. copernicus.org Such studies are crucial for understanding the atmospheric lifetime and fate of these compounds.

The rate of sulfonamide formation can also be significantly influenced by steric and electronic effects of the substrates. For instance, the presence of bulky substituents near the reaction center can hinder the approach of reactants and slow down the reaction rate. copernicus.org Conversely, electron-donating or electron-withdrawing groups on the aromatic ring of an aryl sulfonamide can affect the nucleophilicity of the amine or the electrophilicity of the sulfonyl group, thereby influencing the reaction rate.

Table 1: Kinetic Data for the Reaction of Methanesulphonamide (MSAM) with OH Radicals copernicus.org

| Reference Compound | Rate Constant Ratio (kMSAM / kref) | Absolute Rate Coefficient for Reference (cm3 molecule-1 s-1) | Derived Rate Coefficient for MSAM (cm3 molecule-1 s-1) |

| Acetone | 0.778 ± 0.008 | (1.8 ± 0.36) × 10-13 | (1.40 ± 0.28) × 10-13 |

| Formic Acid | 0.307 ± 0.004 | (4.5 ± 1.8) × 10-13 | (1.38 ± 0.55) × 10-13 |

| Methanol | 0.158 ± 0.002 | (9.0 ± 1.8) × 10-13 | (1.42 ± 0.28) × 10-13 |

This table is interactive. You can sort the data by clicking on the column headers.

Understanding Functional Group Compatibility and Selectivity in Synthesis

The ability of a synthetic method to tolerate a wide range of functional groups is a critical measure of its utility and versatility. Many modern methods for sulfonamide synthesis have been developed with a strong emphasis on functional group compatibility, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies. thieme-connect.comorganic-chemistry.org

For example, electrochemical sulfonamide synthesis has demonstrated broad substrate scope, tolerating various functional groups on both the thiol and amine coupling partners. nih.gov Similarly, methods involving the insertion of sulfur dioxide have shown high compatibility with different functional groups present in the reacting molecules. thieme-connect.com Copper-catalyzed one-step synthesis of sulfonamides from boronic acids, amines, and DABSO is also noted for its wide range of functional group tolerance. thieme-connect.com

Selectivity is another key aspect of synthetic chemistry, referring to the ability to control which part of a molecule reacts or which stereoisomer is formed. In sulfonamide synthesis, regioselectivity can be a challenge, especially when dealing with molecules containing multiple reactive sites. However, methods have been developed that offer high regioselectivity. For instance, rhodium(III)-catalyzed ortho-amidation of sulfonamides provides a simple and highly regioselective method for the synthesis of specific sulfonamide derivatives. thieme-connect.com

Furthermore, some synthetic protocols allow for the formation of chiral sulfonamides with retention of stereochemistry, which is of great importance in the synthesis of pharmaceuticals. organic-chemistry.org The choice of reagents and reaction conditions can also influence the selectivity between different possible reaction pathways. For example, in one study, the use of a sulfonyl chloride intermediate led exclusively to the sulfonamide product, while a sulfonyl fluoride (B91410) intermediate resulted in an SNAr product, demonstrating programmable selectivity. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Methylbutane 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise insights into the atomic connectivity.

The ¹H NMR spectrum of 3-methylbutane-1-sulfonamide, with the structure (CH₃)₂CHCH₂CH₂SO₂NH₂, is predicted to exhibit four distinct signals corresponding to the different proton environments. The chemical shifts (δ) are influenced by the electron-withdrawing sulfonyl group (-SO₂-), which deshields adjacent protons, causing them to resonate at a lower field. libretexts.org

The protons of the two equivalent methyl groups in the isobutyl moiety are expected to appear as a doublet around 0.95 ppm due to coupling with the single methine proton. This methine proton, in turn, would appear as a multiplet further downfield, around 1.8 ppm. The two methylene (B1212753) groups (-CH₂CH₂-) form a more complex system. The methylene group directly attached to the electron-withdrawing sulfonamide group (C1) is the most deshielded and is predicted to resonate around 3.1 ppm as a triplet. The adjacent methylene group (C2) would appear around 1.7 ppm. The two protons of the primary sulfonamide (-SO₂NH₂) typically appear as a broad singlet, with a predicted chemical shift in the region of 4.5-5.0 ppm in a non-aromatic system.

Predicted ¹H NMR Data for this compound

| Labeled Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| (CH₃ )₂CH- | ~0.95 | Doublet (d) | 6H | ~6.6 |

| (CH₃)₂CH - | ~1.80 | Multiplet (m) | 1H | - |

| -CH₂ CH₂SO₂NH₂ | ~1.70 | Multiplet (m) | 2H | - |

| -CH₂CH₂ SO₂NH₂ | ~3.10 | Triplet (t) | 2H | ~7.8 |

| -SO₂NH₂ | ~4.65 | Broad Singlet (br s) | 2H | - |

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four signals for the five carbon atoms, as the two methyl carbons of the isobutyl group are chemically equivalent. The carbon atom bonded directly to the sulfonyl group (C1) is the most deshielded among the aliphatic carbons and is predicted to have a chemical shift of approximately 55-60 ppm. oregonstate.edu The other carbons of the isobutyl chain will appear at higher fields (lower ppm values). The chemical shifts for simple alkanes and their derivatives are well-documented and allow for reliable predictions. mdpi.com

Predicted ¹³C NMR Data for this compound

| Labeled Carbons | Predicted Chemical Shift (δ, ppm) |

| (C H₃)₂CH- | ~22.5 |

| (CH₃)₂C H- | ~25.8 |

| -C H₂CH₂SO₂NH₂ | ~32.0 |

| -CH₂C H₂SO₂NH₂ | ~55.5 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is indispensable for confirming the presence of specific functional groups within a molecule.

The FTIR spectrum provides a distinct fingerprint of a molecule by detecting the absorption of infrared radiation by its bonds. For this compound, the most prominent bands are associated with the sulfonamide group. The primary amide (-NH₂) group is expected to show two distinct stretching vibrations (asymmetric and symmetric) in the range of 3400-3200 cm⁻¹. The sulfonyl group (-SO₂-) gives rise to two very strong and characteristic absorption bands: an asymmetric stretch typically found between 1350-1335 cm⁻¹ and a symmetric stretch between 1160-1140 cm⁻¹. rsc.orginstanano.comlibretexts.org A band corresponding to the S-N stretch is also expected around 900 cm⁻¹. rsc.org The aliphatic isobutyl group will be evidenced by C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations around 1465 cm⁻¹ and 1370 cm⁻¹.

Predicted FTIR Data for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Asymmetric & Symmetric Stretch | 3350 & 3250 | Medium-Strong |

| C-H (Alkyl) | Stretch | 2960-2870 | Medium-Strong |

| S=O (Sulfonyl) | Asymmetric Stretch | ~1340 | Strong |

| C-H (Alkyl) | Bending | ~1465 | Medium |

| S=O (Sulfonyl) | Symmetric Stretch | ~1150 | Strong |

| S-N | Stretch | ~900 | Medium |

Predicted Raman Shifts for this compound

| Functional Group/Bond | Vibration Type | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H (Alkyl) | Stretch | 2960-2870 | Strong |

| S=O (Sulfonyl) | Asymmetric Stretch | ~1340 | Medium |

| S=O (Sulfonyl) | Symmetric Stretch | ~1150 | Strong |

| S-N | Stretch | ~900 | Medium |

| C-S | Stretch | ~650 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns. For this compound (C₅H₁₃NO₂S), the expected molecular weight is approximately 151.23 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺•) would be expected at m/z 151. The fragmentation of alkyl sulfonamides is driven by the cleavage of bonds adjacent to the sulfonyl group and within the alkyl chain. acs.orgresearchgate.net Common fragmentation pathways include the loss of the alkyl chain or parts of it.

Key predicted fragments include:

m/z 136: Resulting from the loss of a methyl radical ([M-CH₃]⁺).

m/z 94: From cleavage of the C2-C3 bond, losing a propyl radical ([M-C₃H₇]⁺).

m/z 80: Corresponding to the [SO₂NH₂]⁺ fragment from the loss of the isobutyl radical.

m/z 71: Representing the isopentyl cation [C₅H₁₁]⁺, formed by the loss of the •SO₂NH₂ radical.

m/z 57: A common fragment for butyl isomers, [C₄H₉]⁺.

m/z 43: A prominent peak corresponding to the stable isopropyl cation, [CH(CH₃)₂]⁺, resulting from cleavage of the C1-C2 bond.

Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion |

| 151 | [C₅H₁₃NO₂S]⁺• (Molecular Ion) |

| 136 | [C₄H₁₀NO₂S]⁺ |

| 94 | [CH₄NO₂S]⁺ |

| 80 | [H₂NO₂S]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Electronic Absorption (UV-Vis) Spectroscopy in Chromophore Analysis

Electronic absorption spectroscopy, which measures the absorption of ultraviolet and visible light by a molecule, provides valuable information about the presence of chromophores—the parts of a molecule responsible for its color. conicet.gov.ar The technique is based on the principle that molecules absorb light at specific wavelengths to promote electrons to higher energy molecular orbitals. While UV-Vis spectra often feature a few broad absorbance bands, they can indicate the presence or absence of specific functional groups and structural properties. conicet.gov.ar

For this compound, the primary chromophore is the sulfonamide functional group (-SO₂NH₂). Unlike aromatic sulfonamides, which possess a benzene (B151609) ring, this compound is an aliphatic sulfonamide. This structural difference is critical to its electronic absorption profile. The sulfonamide group itself is a weak chromophore, and in the absence of a conjugated system like an aromatic ring, its absorption is expected to occur in the far-UV region (typically below 200 nm).

In contrast, aromatic sulfonamides exhibit strong and distinct absorption bands in the UV region. For example, studies on sulfamethazine (B1682506) (SMZ) and sulfathiazole (B1682510) (STZ) when complexed with Ruthenium(III) show absorption bands between 200 and 400 nm. nih.gov These bands are attributed to π–π* transitions within the aromatic rings of the sulfonamide ligands. nih.gov The absence of such an aromatic system in this compound means it would not display these characteristic high-wavelength absorptions. Its UV-Vis spectrum would therefore be significantly less complex and less intense than those of its aromatic counterparts.

The table below presents typical UV-Vis absorption data for related aromatic sulfonamide compounds, highlighting the influence of the aromatic chromophore which is absent in this compound.

| Compound Name | Solvent/Conditions | Absorption Maxima (λmax) | Transition Type |

| Sulfathiazole (STZ) Ligand | Highly diluted solution | 204 nm, 261 nm | π–π* (aromatic) |

| Sulfamethazine (SMZ) Ligand | Highly diluted solution | 204 nm, 261 nm | π–π* (aromatic) |

| [RuCl(OH₂)(STZ)₂]Cl₂·H₂O | DMSO | 435 nm, 517 nm | d–π* MLCT |

| [RuCl₂(SMZ)₂]Cl | DMSO | 532 nm | d–π* MLCT |

This table is based on data for related aromatic sulfonamides to illustrate the spectroscopic influence of the aromatic ring, which is absent in this compound. nih.gov

Rotational Spectroscopy for Gas-Phase Conformational Analysis

Rotational spectroscopy is a powerful, high-resolution technique for determining the precise three-dimensional structure and conformational landscape of molecules in the gas phase. nih.gov By measuring the absorption of microwave radiation, which induces transitions between quantized rotational energy levels, one can determine the molecule's principal moments of inertia and, from them, its exact geometric structure and the orientation of its functional groups. dntb.gov.uapurdue.edu

For a flexible molecule like this compound, which has multiple single bonds (C-C, C-S), numerous conformations are possible due to internal rotation. Rotational spectroscopy is ideally suited to identify the specific conformer(s) that are most stable in the isolated, gas-phase environment of a supersonic expansion. nih.gov

Studies on related aromatic sulfonamides such as benzenesulfonamide (B165840) (BSA), para-toluenesulfonamide (PTS), and ortho-toluenesulfonamide (OTS) have successfully used this technique to determine their preferred conformations. nih.govdntb.gov.uamdpi.com For these molecules, the analysis of the rotational spectra, including the hyperfine structure caused by the ¹⁴N nucleus, provided unambiguous identification of the observed conformers. dntb.gov.uanih.gov For instance, in most benzenesulfonamides studied, the amino group of the sulfonamide lies perpendicular to the benzene plane, with the hydrogen atoms eclipsing the oxygen atoms. dntb.gov.uanih.gov

Furthermore, rotational spectroscopy can probe the dynamics of internal rotation, such as that of a methyl group. In the study of ortho-toluensulfonamide, the barrier to internal rotation of the methyl group was precisely determined. nih.govmdpi.com A similar analysis could be applied to this compound to characterize the rotational barriers of its isobutyl group, providing detailed insight into the forces governing its molecular shape. The experimental rotational constants determined for a molecule are a unique fingerprint of its specific structure.

The following table shows experimental spectroscopic constants for related sulfonamides determined via rotational spectroscopy, illustrating the type of precise data this method yields.

| Compound Name | A / MHz | B / MHz | C / MHz |

| Benzenesulfonamide (BSA) | 1853.8693(13) | 884.6641(10) | 632.1287(10) |

| para-Toluensulfonamide (PTS) | 1481.3324(12) | 681.7132(11) | 496.2238(11) |

| ortho-Toluensulfonamide (OTS) | 1957.5539(12) | 711.2335(7) | 549.9575(7) |

This table presents experimental rotational constants for related aromatic sulfonamides as determined by rotational spectroscopy. mdpi.com

Theoretical and Computational Chemistry Approaches for 3 Methylbutane 1 Sulfonamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of molecules. northwestern.edu These calculations provide fundamental information about electron distribution, orbital energies, and molecular properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comscholarsresearchlibrary.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. scholarsresearchlibrary.com This analysis helps in understanding the charge transfer interactions within the molecule. irjweb.com For sulfonamide derivatives, a decrease in the HOMO-LUMO energy gap is generally associated with an increase in conductivity. researchgate.net

Computational studies on similar sulfonamide-containing molecules have shown that the HOMO and LUMO energy levels can be significantly altered by interactions with other molecules, leading to changes in electrical conductivity. nih.gov The analysis of these orbitals provides insights into the molecule's potential for electron donation and acceptance, which is fundamental to its reactivity. irjweb.comwuxibiology.com

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Parameters This table would typically display calculated energy values for 3-Methylbutane-1-sulfonamide.

| Parameter | Energy (eV) | Description |

| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | Data not available | Difference between ELUMO and EHOMO |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deelectrochemsci.org The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color-coded scheme to indicate different potential regions. uni-muenchen.deelectrochemsci.org

Typically, red and orange colors signify regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue colors indicate areas of positive potential, which are favorable for nucleophilic attack. electrochemsci.orgresearchgate.net Green and yellow areas represent regions of near-zero or neutral potential. researchgate.net

For sulfonamides, the MEP can identify the electrophilic and nucleophilic regions, providing insights into potential intermolecular interactions, such as hydrogen bonding. researchgate.netdntb.gov.ua The distribution of electron density, as revealed by the MEP, is crucial for understanding how the molecule will interact with other molecules, including biological receptors. mdpi.comnih.gov The negative potential is often located over electronegative atoms like oxygen and nitrogen, while positive potential is found around hydrogen atoms. researchgate.net

Investigation of Intramolecular Interactions and Hydrogen Bonding

Computational methods are instrumental in studying the intramolecular interactions that dictate the conformation and stability of molecules like this compound. A key focus of such investigations is the analysis of intramolecular hydrogen bonds. nih.gov

The sulfonamide group (-SO₂NH₂) itself contains both hydrogen bond donors (the N-H group) and acceptors (the oxygen atoms of the sulfonyl group), making it capable of participating in various hydrogen bonding networks. researchgate.netresearchgate.net Theoretical calculations can confirm the presence and strength of these interactions. For instance, in some sulfonamide derivatives, intramolecular hydrogen bonding between a sulfonamide N-H and a nearby acceptor atom can lead to the formation of stable six-membered rings. nih.govresearchgate.net

Density Functional Theory (DFT) in Conformational and Electronic Property Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. mdpi.comrsdjournal.org It has proven to be a reliable tool for predicting the conformational stability, vibrational frequencies, and electronic properties of various compounds, including sulfonamides. dntb.gov.uaresearchgate.net

DFT calculations allow for the exploration of a molecule's potential energy surface to identify stable conformers and the energy barriers between them. researchgate.net This is particularly important for flexible molecules like this compound, which can adopt multiple conformations. The method can also be used to calculate a range of electronic properties, such as dipole moments, polarizabilities, and the energies of frontier molecular orbitals (HOMO and LUMO). dntb.gov.ua

For sulfonamide derivatives, DFT has been successfully employed to complement experimental data from techniques like X-ray diffraction and NMR spectroscopy. nih.govresearchgate.net It can provide detailed insights into the molecular geometry, bond lengths, and angles, as well as the nature of intramolecular interactions that are not always directly observable experimentally. nih.gov The choice of the functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining accurate results. dntb.gov.ua

Computational Studies of Acidity (pKa) and Proton Transfer Equilibria

Computational methods, particularly those combined with continuum solvation models, are valuable for predicting the acid dissociation constant (pKa) of molecules. The pKa is a critical parameter that influences the behavior of a compound in different environments. While experimental determination is common, computational prediction offers a rapid and often reliable alternative. researchgate.net

The prediction of pKa values often involves calculating the Gibbs free energy of dissociation through thermodynamic cycles. researchgate.net Approaches like the isodesmic reaction method, where the pKa is computed relative to a similar reference compound with a known pKa, have been shown to be effective. researchgate.net Various semiempirical and DFT methods, coupled with solvation models like COSMO or SMD, can be used for these calculations. researchgate.net

For molecules capable of proton transfer, computational studies can elucidate the mechanism and energetics of this process. compchem.nl The study of proton transfer equilibria is essential for understanding the behavior of the molecule in protic solvents and its potential interactions in biological systems. compchem.nl However, the accuracy of pKa predictions can be affected by factors such as the presence of zwitterionic states or significant conformational changes upon protonation or deprotonation. researchgate.net

Theoretical Prediction of Non-Linear Optical (NLO) Properties

Theoretical calculations are increasingly used to predict the non-linear optical (NLO) properties of organic molecules. nih.gov These properties are of great interest for applications in optoelectronics, including optical data storage and signal processing. researchgate.net

Computational methods like DFT can be used to calculate key NLO parameters such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). researchgate.net The first hyperpolarizability is a measure of the second-order NLO response of a molecule. mdpi.com An inverse relationship often exists between the HOMO-LUMO energy gap and the first hyperpolarizability; molecules with smaller energy gaps tend to exhibit larger NLO responses. nih.gov

For sulfonamide derivatives, theoretical studies have shown that they can possess significant NLO properties. researchgate.net The presence of electron donor and acceptor groups connected by a π-conjugated system is a common feature of molecules with high NLO activity. analis.com.my Calculations can also predict higher-order NLO properties, such as the second hyperpolarizability (γ), which relates to the third-order NLO response. mdpi.comillinois.edu These theoretical predictions can guide the synthesis of new materials with enhanced NLO characteristics. nih.gov

Table 2: Calculated Non-Linear Optical (NLO) Properties This table would typically present the calculated NLO parameters for this compound.

| Property | Calculated Value | Unit |

| Dipole Moment (μ) | Data not available | Debye |

| Polarizability (α) | Data not available | esu |

| First Hyperpolarizability (β) | Data not available | esu |

Molecular Modeling for Mechanistic Understanding

Molecular modeling serves as a powerful tool to understand the mechanistic basis of molecular interactions. In the context of sulfonamides, modeling is frequently employed to rationalize structure-activity relationships and guide the design of new compounds.

A pertinent example involves the study of 4-substituted pyridine-3-sulfonamides, where a compound featuring a 3-methylbutan-1-yl group was analyzed for its interaction with human carbonic anhydrase (hCA) isoforms. mdpi.com Molecular docking studies were conducted to elucidate why certain substituents confer selectivity for specific isoforms, such as the cancer-associated hCA IX and hCA XII over the ubiquitous hCA II. mdpi.com

The "tail approach" is a common strategy in inhibitor design, where a core zinc-binding group (like sulfonamide) ensures general binding, while a variable "tail" portion interacts with amino acids at the entrance of the active site to provide selectivity. mdpi.com In this context, the 3-methylbutan-1-yl group acts as an aliphatic, lipophilic tail. mdpi.com Docking studies revealed that such lipophilic substituents preferentially interact with the lipophilic half of the active site, explaining their activity profile. mdpi.com The modeling showed how the orientation of the tail within the active site cleft could lead to selective binding, a mechanistic insight that is difficult to obtain through experimental methods alone. mdpi.com

These computational models help to visualize and analyze the specific conformations adopted by the molecule upon binding. For instance, studies on related sulfonamides have analyzed intramolecular hydrogen bonding and the relative orientation of different functional groups, which are crucial for stabilizing the binding pose. mdpi.com By calculating the energies of these interactions, researchers can build a mechanistic model that explains the observed selectivity. mdpi.com

| Compound Moiety | Target Isoform | Observed Interaction Area | Mechanistic Implication |

|---|---|---|---|

| 3-Methylbutan-1-yl (lipophilic tail) | hCA II | Lipophilic half of the active site | The preference for the lipophilic region explains the compound's high activity against this isoform. |

| Pyridine-3-sulfonamide (scaffold) | hCA IX & hCA XII | Zinc cation in the active site | The core scaffold ensures general binding to carbonic anhydrases. |

| 1,2,3-Triazole (linker) | hCA IX & hCA XII | Amino acid residues at the active site entrance | The linker orients the tail, influencing selective interactions with residues that differ between isoforms. |

Theoretical Binding Interaction Studies (Methodology and principles, excluding biological outcomes)

Theoretical binding studies aim to predict and analyze the non-covalent interactions between a ligand, such as this compound, and a target receptor. The methodologies are grounded in quantum mechanics and classical mechanics.

Quantum Mechanical (QM) Methods: QM methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of molecules. mdpi.comnih.gov DFT calculations can determine molecular geometries, vibrational frequencies, and electronic properties like molecular electrostatic potential (MEP) surfaces. nih.govdntb.gov.ua These calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p) or cc-pVDZ. mdpi.comrsc.org The basis set defines the set of functions used to build the molecular orbitals. Larger basis sets with polarization and diffuse functions provide more accurate descriptions of electron distribution, which is crucial for understanding intermolecular interactions. scribd.com For instance, DFT can be used to calculate the partial charges on atoms and the energies of frontier molecular orbitals (HOMO and LUMO), which are fundamental to predicting reactivity and interaction sites. dntb.gov.ua

Molecular Mechanics (MM) and Molecular Dynamics (MD): For larger systems, such as a ligand interacting with a protein, QM methods can be computationally prohibitive. Molecular Mechanics (MM) offers a classical mechanics-based alternative. scribd.com MM employs "force fields"—a set of parameters and potential energy functions—to describe the energy of a system as a function of its atomic coordinates. scribd.com Common force fields include AMBER, OPLS, and MMFF. scribd.com These force fields model bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions. scribd.com

Molecular docking is a primary application of MM. It predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor. acs.org The process involves sampling a large number of possible poses and then using a scoring function, derived from the force field, to rank them. acs.org

Molecular Dynamics (MD) simulations extend the principles of MM by simulating the movement of atoms and molecules over time. scribd.com An MD simulation solves Newton's equations of motion for a system, providing a trajectory that reveals the dynamic nature of binding, including conformational changes in both the ligand and the receptor. scribd.com These simulations help in assessing the stability of a docked pose and can provide a more refined understanding of the binding interactions. rsc.org

| Methodology | Core Principle | Typical Application in Binding Studies | Key Concepts |

|---|---|---|---|

| Density Functional Theory (DFT) | Solves the Schrödinger equation using electron density as the fundamental variable. mdpi.comnih.gov | Calculating accurate ligand geometries, partial charges, and electronic properties. dntb.gov.ua | Functionals (e.g., B3LYP), Basis Sets (e.g., 6-311++G(d,p)). mdpi.comrsc.org |

| Molecular Mechanics (MM) | Models a molecule as a collection of atoms held together by classical forces (springs). scribd.com | Energy minimization and scoring poses in molecular docking. acs.org | Force Fields (e.g., AMBER, OPLS), Potential Energy Surface. scribd.com |

| Molecular Dynamics (MD) | Simulates the physical motions of atoms and molecules over time based on a force field. scribd.com | Assessing the stability of ligand-receptor complexes and exploring conformational flexibility. | Ensembles, Time Steps, Trajectory Analysis. scribd.com |

| Molecular Docking | Predicts the binding orientation of a ligand to a target protein. mdpi.comacs.org | Virtual screening and predicting binding modes to guide further studies. | Search Algorithms, Scoring Functions. acs.org |

Supramolecular Chemistry and Crystal Engineering of Aliphatic Sulfonamide Systems

Design Principles for Crystalline Solid Forms

The design of crystalline solid forms of 3-methylbutane-1-sulfonamide would be guided by the principles of molecular recognition and self-assembly, driven by non-covalent interactions. The primary sulfonamide group (-SO₂NH₂) is a key functional group, capable of acting as both a hydrogen bond donor (N-H) and acceptor (S=O). The isobutyl group introduces steric considerations and the potential for weaker van der Waals interactions.

Key design principles would include:

Hydrogen Bond Hierarchy: Identifying the most probable and stable hydrogen bonding motifs. For primary sulfonamides, N-H···O=S hydrogen bonds are expected to be the most dominant interactions, leading to the formation of characteristic supramolecular synthons.

Steric Influence of the Alkyl Group: The branched isobutyl group in this compound will influence the packing of molecules, potentially favoring certain crystal lattices over others to accommodate its bulk.

Solvent Effects: The choice of solvent during crystallization is a critical parameter that can direct the formation of different polymorphs or solvates by interacting with the sulfonamide group and influencing the nucleation and growth processes.

Co-former Selection: For cocrystallization, co-formers would be selected based on their ability to form robust and predictable supramolecular heterosynthons with the sulfonamide group. Co-formers containing strong hydrogen bond acceptors, such as pyridines or carboxylic acids, would be primary candidates.

Identification and Characterization of Supramolecular Synthons

Supramolecular synthons are robust and recurring patterns of intermolecular interactions. For this compound, the most anticipated synthons would involve the primary sulfonamide group. researchgate.net

The Sulfonamide Dimer: A common motif in primary sulfonamides is the formation of a centrosymmetric dimer via a pair of N-H···O=S hydrogen bonds, forming an R²₂(8) graph set motif. This is a highly stable and frequently observed synthon. acs.org

The Sulfonamide Catemer: Alternatively, molecules can assemble into a chain or catemer motif, described by a C(4) graph set, where each molecule donates and accepts a single hydrogen bond to two different neighbors. acs.org

Weak Hydrogen Bonds: The isobutyl group, while primarily interacting through van der Waals forces, also possesses C-H bonds that can act as weak hydrogen bond donors to the sulfonyl oxygens (C-H···O=S), further stabilizing the crystal lattice.

Table 1: Predicted Supramolecular Synthons for this compound

| Synthon Type | Description | Graph Set | Predicted Stability |

| Sulfonamide Dimer | Centrosymmetric pair of molecules linked by two N-H···O=S hydrogen bonds. | R²₂(8) | High |

| Sulfonamide Catemer | Infinite chain of molecules linked by single N-H···O=S hydrogen bonds. | C(4) | Moderate to High |

| C-H···O Interactions | Weak hydrogen bonds between the isobutyl C-H groups and sulfonyl oxygens. | - | Low (Contributory) |

Cocrystallization and Formation of Multicomponent Crystals

Cocrystallization offers a powerful strategy to modify the physicochemical properties of a solid without altering the covalent structure of the active molecule. wikipedia.org For this compound, cocrystals could be engineered by introducing a co-former that can compete with or complement the self-complementary sulfonamide hydrogen bonds. nih.gov

Potential co-formers could include:

Pyridine (B92270) Derivatives: The nitrogen atom of a pyridine ring is a strong hydrogen bond acceptor and can form a robust N-H···N(py) heterosynthon with the sulfonamide N-H group. acs.org

Carboxylic Acids: Carboxylic acids can form a well-known and stable heterodimer with the sulfonamide group, involving N-H···O=C and O-H···O=S hydrogen bonds.

Amides: Primary or secondary amides can also act as co-formers, leading to the formation of sulfonamide-amide heterosynthons. semanticscholar.org

The success of cocrystallization would depend on the relative strengths of the homomeric (sulfonamide-sulfonamide) and heteromeric (sulfonamide-co-former) interactions.

Table 2: Potential Cocrystal Systems for this compound

| Co-former Class | Example Co-former | Potential Heterosynthon |

| Pyridines | Isonicotinamide | N-H···N(py) |

| Carboxylic Acids | Benzoic Acid | N-H···O=C and O-H···O=S |

| Amides | Benzamide | N-H···O=C(amide) |

Polymorphism and Phase Transformations in Sulfonamide Solids

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. acs.org It is a common phenomenon in sulfonamides due to the conformational flexibility of the S-C bond and the ability of the sulfonamide group to form different hydrogen bonding patterns. royalsocietypublishing.orgresearchgate.net

For this compound, polymorphism could arise from:

Synthon Polymorphism: The existence of both the sulfonamide dimer and catemer motifs could lead to at least two different polymorphs. acs.org

Conformational Polymorphism: Rotation around the C-S bond of the isobutyl group could lead to different molecular conformations that pack in distinct ways.

Solvent-Induced Polymorphism: Different crystallization solvents could favor the nucleation of different polymorphic forms.

Phase transformations between polymorphs could be induced by changes in temperature, pressure, or by mechanical stress. Characterization techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and hot-stage microscopy would be essential to identify and study these different forms and their interconversions. nih.gov

Analysis of Hydrogen Bonding Networks and π-Stacking Interactions in the Solid State

A detailed analysis of the crystal structure of this compound would reveal a network of hydrogen bonds. nih.gov The primary N-H···O=S interactions would form the backbone of the supramolecular assembly. researchgate.net Weaker C-H···O interactions would provide additional stabilization to the three-dimensional structure.

Table 3: Hypothetical Hydrogen Bond Parameters in a Dimeric Form of this compound

| Donor | Acceptor | D-H···A Distance (Å) | D-H···A Angle (°) |

| N-H | O=S | ~2.0 - 2.2 | ~160 - 175 |

| C(α)-H | O=S | ~2.4 - 2.6 | ~130 - 150 |

| C(β)-H | O=S | ~2.5 - 2.8 | ~120 - 140 |

Role of Intermolecular Interactions in Crystal Packing and Stability

Van der Waals Interactions: The isobutyl groups will pack in a way that maximizes space-filling efficiency, minimizing empty voids in the crystal lattice. The branching of the alkyl chain will likely lead to a more complex packing arrangement compared to a linear alkyl sulfonamide.

The thermodynamic stability of a particular crystal form is determined by its lattice energy, which is the sum of all intermolecular interaction energies. The most stable polymorph will generally be the one with the most efficient crystal packing and the strongest intermolecular interactions, resulting in the lowest lattice energy.

Exploration of Non Biological Applications and Material Science Perspectives of Sulfonamides

Sulfonamides in Corrosion Inhibition Technologies

While specific studies detailing 3-Methylbutane-1-sulfonamide as a corrosion inhibitor are not prominent in the literature, the general class of sulfonamides has been extensively investigated for this purpose. Organic compounds containing heteroatoms like sulfur, nitrogen, and oxygen, along with aromatic rings or multiple bonds, are known to be effective corrosion inhibitors. rsc.orgnih.gov Sulfonamides possess these key structural features, making them excellent candidates for protecting metals, particularly iron and its alloys, in corrosive acidic environments. rsc.orggoogle.com

The primary mechanism of inhibition involves the adsorption of the sulfonamide molecule onto the metal surface. rsc.orgresearchgate.net This process is facilitated by the lone pair of electrons on the nitrogen, oxygen, and sulfur atoms, which can form coordinate bonds with the vacant d-orbitals of the metal. nih.gov This adsorption creates a protective film that blocks the active sites for corrosion, slowing both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, classifying them as mixed-type inhibitors. rsc.orggoogle.com The effectiveness of these inhibitors increases with concentration, as more molecules adsorb to cover a larger surface area. nih.gov Theoretical studies using Density Functional Theory (DFT) have shown that the SO₂ group is often the preferred site for interaction with the metal surface. rsc.org

| Sulfonamide Compound | Metal | Corrosive Medium | Key Finding |

| N,N'-(azanediylbis(propane-3,1-diyl))dimethanesulfonamide | Iron | 0.5 M HCl | Reached 75% inhibition efficiency at 150 ppm concentration over 388 hours. google.com |

| Sulphamethazine (SMT) | Mild Steel | Aqueous HCl | Effectively inhibited corrosion by adsorbing on the metal surface according to the Langmuir adsorption isotherm model. rsc.org |

| Sulfacetamide (SFC), Sulfamerazine (SFM), etc. | Iron (Fe100) | Theoretical (DFT) | Uniformly adsorb onto the iron surface, blocking active sites and reducing the corrosion rate. nih.gov |

| Novel nano-sulfonamide metal-based complexes | Carbon Steel | 1N HCl | Synthesized cationic surfactants showed excellent corrosion inhibition properties. nih.govmdpi.comnih.gov |

Integration of Sulfonamide Moieties in Polymer Science

The integration of the sulfonamide functional group into polymer structures is a growing field for creating advanced materials with unique properties. While polymers based specifically on this compound are not documented, the broader class of sulfonamide-based polymers is being developed for various applications.

Researchers have synthesized novel polymers by incorporating sulfonamide groups directly into the polymer backbone or as pendant groups. For instance, a class of aromatic polymers, poly(N-(4-vinylphenyl)sulfonamide)s, has been created through the free radical polymerization of sulfonamide-containing styrene (B11656) monomers. researchgate.net A key feature of these polymers is the secondary amine functionality within the sulfonamide motif, which can be used for post-polymerization modification. researchgate.net This allows for the attachment of other molecules, such as in the aza-Michael addition of electron-deficient alkenes, to create new polymeric protected β-amino acid derivatives. researchgate.net

Another approach involves the surface modification of existing polymers. Polyethylene (PE) films, for example, have been modified using novel azidobenzenesulfonamides. inoe.ro Through photochemical processes, these sulfonamide compounds are grafted onto the polymer surface, altering its properties without changing the bulk material. Such modifications have been shown to impart biocide properties to the polymer surface, inhibiting the growth of bacteria like Staphylococcus aureus and Escherichia coli. inoe.ro These sulfonamide-based polymers exhibit potential for use in energy storage and as "smart" materials, with some showing pH-dependent, switchable water solubility. researchgate.net

Development of Sulfonamide-Based Surfactants

The sulfonamide functional group serves as a versatile platform for the synthesis of novel surfactants. These surface-active agents are critical in processes that require the reduction of interfacial tension between two immiscible liquids, such as oil and water.

Recent research has focused on synthesizing sulfonamide derivative surfactants for Enhanced Oil Recovery (EOR). nih.govacs.orgbohrium.com In one study, two types of surfactants were synthesized by reacting linear alkyl benzene (B151609) sulfonic acid with polyamines. nih.govacs.org These surfactants demonstrated a significant ability to lower the interfacial tension between oil and water, modify the wettability of reservoir rock to become more water-wet, and form stable emulsions, all of which are crucial for mobilizing and recovering trapped oil. nih.govacs.org When combined with an alkaline agent like sodium hydroxide (B78521) (NaOH), the performance was further enhanced. Coreflood tests showed that an alkaline-surfactant formulation could achieve an oil recovery of 74% of the original oil in place (OOIP), compared to 64% for the surfactant alone and 48% for conventional waterflooding. nih.govbohrium.com

In a different application, sulfonamides have been used to create cationic surfactants that also function as corrosion inhibitors and biocides. nih.govmdpi.comnih.gov These were synthesized by reacting a sulfonamide with selenious acid to form a quaternary ammonium (B1175870) salt, which was then complexed with platinum(II) or cobalt(II) ions. mdpi.comnih.gov These metal-complexed surfactants were effective at inhibiting the corrosion of carbon steel in acidic solutions and also showed activity against sulfate-reducing bacteria, which are known to cause corrosion in oil pipelines. nih.gov

Applications in Semiconductor Manufacturing Processes

In the high-stakes world of semiconductor manufacturing, surfactants are vital for achieving the precision required in processes like photolithography. semiconductors.org For decades, per- and poly-fluoroalkyl substances (PFAS) have been used for this purpose due to their exceptional ability to lower surface tension. semiconductors.org However, due to the environmental persistence of legacy compounds like perfluorooctanesulfonate (B1231939) (PFOS), the industry has shifted towards alternatives.

Among the emerging replacements are perfluorobutane sulfonamido derivatives. acs.org A recent study identified several C4 sulfonamido compounds in the sewage from semiconductor plants, indicating their use as fluorosurfactants. The dominant compounds found were perfluorobutane sulfonamido ethanol (B145695) (FBSE), perfluorobutane sulfonamide (FBSA), and perfluorobutane sulfonamido diethanol (FBSEE diol). acs.org These substances are believed to be used in photoresist rinse solutions to ensure uniform surface coating, prevent defects, and reduce line collapse in the microscopic circuits being fabricated. semiconductors.orgacs.org The findings suggest that perfluorobutane sulfonamido derivatives are a new trend in fluorosurfactants for the semiconductor industry, acting as precursors to other PFAS that are later detected in wastewater treatment plant effluents. acs.org

Coordination Chemistry of Sulfonamides for Novel Material Development

The sulfonamide moiety is an excellent ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. tandfonline.comresearchgate.net This ability stems from the presence of electron-donating nitrogen and oxygen atoms in the -SO₂NH- group, which can coordinate with metal centers. nih.gov The resulting metal-based compounds are a subject of intense research for the development of novel materials with unique therapeutic, catalytic, or electronic properties. tandfonline.comignited.in

Schiff base sulfonamides are particularly versatile, as they combine the sulfonamide group with an imine (-C=N-) linkage, providing multiple coordination sites. tandfonline.comresearchgate.net These ligands form stable chelates with various transition metals, including ruthenium(III), copper(II), cobalt(II), and nickel(II). nih.govignited.in The coordination can occur in different ways; for instance, studies on ruthenium(III) complexes show that coordination can happen through the nitrogen atom of the sulfonamide group and a nitrogen atom from an associated heterocyclic ring. nih.gov In other cases, only a heteroatom in a ring is involved, making the sulfonamide a monodentate ligand. nih.gov

The formation of these coordination compounds can significantly enhance or modify the properties of the original organic ligand. researchgate.net This field of bioinorganic chemistry is actively exploring how metal complexation can lead to new materials for applications ranging from medicine to industrial catalysts. tandfonline.comresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.